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Compound of Interest

Compound Name: D-Ribopyranosylamine

Cat. No.: B15545906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure of D-Ribopyranosylamine, a crucial

amino sugar derivative of D-ribose. Understanding its three-dimensional conformation and

chemical properties is fundamental for its application in various research and development

contexts, including the synthesis of nucleoside analogs and other bioactive molecules.

Core Structure and Conformational Analysis
D-Ribopyranosylamine is a monosaccharide derivative with the chemical formula C₅H₁₁NO₄.

It is formed by the replacement of the anomeric hydroxyl group of D-ribose with an amino

group. The pyranose form indicates a six-membered ring structure, analogous to pyran,

consisting of five carbon atoms and one oxygen atom.

The stereochemistry of D-Ribopyranosylamine is of paramount importance. The "D"

designation refers to the configuration at the stereocenter furthest from the anomeric carbon

(C4), which is analogous to that of D-glyceraldehyde. The orientation of the amino group at the

anomeric carbon (C1) determines whether the anomer is α or β.

Crystallographic studies have provided definitive evidence for the structure of the β-anomer of

D-Ribopyranosylamine.[1][2] Single-crystal X-ray diffraction analysis has revealed that β-D-
Ribopyranosylamine exists in a chair conformation, specifically the ⁴C₁ conformation.[1] This

conformation is characterized by the C4 and C1 atoms being on opposite sides of the plane
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defined by C2, C3, C5, and the ring oxygen. The stability of the ⁴C₁ conformation is supported

by the dihedral angles observed in the crystal structure.[1]

Furthermore, the structure is stabilized by a network of both intramolecular and intermolecular

hydrogen bonds. These interactions, of the types O-H···O, N-H···O, and C-H···O, create

interconnected chains within the crystal lattice.[1]
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Caption: 2D representation of the β-D-Ribopyranosylamine structure in the ⁴C₁ chair

conformation.

Physicochemical Properties
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A summary of the key physicochemical properties of D-Ribopyranosylamine is presented in

the table below.

Property Value Source

Molecular Formula C₅H₁₁NO₄ [3]

Molecular Weight 149.15 g/mol N/A

Melting Point 142-145°C [4]

Form Solid [4]

Color White to Off-White [4]

Solubility
DMSO (Slightly), Water

(Slightly)
[4]

Storage
Hygroscopic, -20°C Freezer,

Under Inert Atmosphere
[4]

Experimental Protocols
The primary method for the synthesis and characterization of D-Ribopyranosylamine involves

the reaction of D-ribose with ammonia, followed by purification and structural analysis.

Synthesis of β-D-Ribopyranosylamine
Principle: This synthesis is based on the direct reaction of D-ribose with ammonia. The lone

pair of electrons on the nitrogen atom of ammonia attacks the electrophilic anomeric carbon of

the cyclic hemiacetal form of D-ribose, leading to the formation of the glycosylamine.

Materials:

D-ribose

Ammonia (aqueous or gaseous)

Solvent (e.g., water, methanol)
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Purification reagents (e.g., recrystallization solvents)

Procedure (General Outline):

Dissolve D-ribose in a suitable solvent.

Introduce ammonia to the solution. The reaction conditions (temperature, pressure, reaction

time) may vary. One documented method involves the direct reaction of D-ribose with

ammonia.[1]

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by recrystallization to obtain crystalline β-D-Ribopyranosylamine.

Structural Characterization
Single-Crystal X-ray Diffraction:

Grow single crystals of the purified D-Ribopyranosylamine suitable for X-ray diffraction.

Mount a crystal on a goniometer head.

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

Process the collected data to determine the unit cell dimensions and space group.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model to obtain accurate atomic coordinates, bond lengths, bond

angles, and torsion angles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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The ¹H NMR parameters can be used to confirm the ⁴C₁ conformation in solution.[5]

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for

complete assignment of all proton and carbon signals and to further confirm the structure.

The structures of derivatized ribosylamines have been confirmed using NMR spectroscopy.

[6][7]

Logical Relationships in Synthesis and
Derivatization
The synthesis of D-Ribopyranosylamine from D-ribose is a key step that enables further

chemical modifications. For instance, the primary amine group of D-Ribopyranosylamine can

be derivatized to introduce various functionalities, as demonstrated by the synthesis of N-(2,4-

dinitrophenyl) derivatives.[6][7]
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Caption: Reaction pathway from D-Ribose to a derivatized D-Ribopyranosylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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